molecular formula C8H11BO4S B1418041 2-Ethylsulfonylphenylboronic acid CAS No. 1042443-60-6

2-Ethylsulfonylphenylboronic acid

Cat. No. B1418041
M. Wt: 214.05 g/mol
InChI Key: GNCPGKLAKBQXAU-UHFFFAOYSA-N
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Description

2-Ethylsulfonylphenylboronic acid is a boronic acid derivative . It has a molecular formula of CHBOS, an average mass of 214.046 Da, and a monoisotopic mass of 214.047104 Da .


Molecular Structure Analysis

The molecular structure of 2-Ethylsulfonylphenylboronic acid consists of an aromatic ring with a sulfonyl group and an ethyl group attached to it .


Physical And Chemical Properties Analysis

2-Ethylsulfonylphenylboronic acid has a molecular formula of C8H11BO4S, a molecular weight of 214.05, and is stored at temperatures between 2-8°C .

Scientific Research Applications

Antioxidant Capacity Assays

2-Ethylsulfonylphenylboronic acid is used in antioxidant capacity assays. These assays, including the ABTS radical cation-based assays, are prevalent for evaluating antioxidant capacity. The compound's involvement in these assays highlights its importance in understanding antioxidant behavior and potential applications in food science and pharmacology (Ilyasov et al., 2020).

Catalytic Applications in Synthesis

It plays a significant role in catalytic applications, particularly in the synthesis of various organic compounds. For example, its derivatives are used in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions, showcasing its utility in organic synthesis and green chemistry (Zolfigol et al., 2015).

Nanomaterials and Polymer Science

The compound's derivatives are also significant in the field of nanomaterials and polymer science. For instance, its application in poly(3,4-ethylenedioxythiophene) nanoparticles preparation demonstrates its relevance in the development of conductive materials with enhanced properties, pertinent in electronics and material science (Choi et al., 2004).

Bio-Applications in Drug Delivery and Biosensors

The compound is instrumental in the fabrication of phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applications. These materials have significant implications in drug delivery systems and biosensors, indicating the compound's potential in biomedical engineering and diagnostic technology (Lan & Guo, 2019).

Safety And Hazards

The safety symbols for 2-Ethylsulfonylphenylboronic acid are GHS07, with hazard statements H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective clothing .

properties

IUPAC Name

(2-ethylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCPGKLAKBQXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660506
Record name [2-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfonylphenylboronic acid

CAS RN

1042443-60-6
Record name [2-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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